molecular formula C18H18BrN5O2 B11255611 N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11255611
M. Wt: 416.3 g/mol
InChI Key: JSMRHEJRYVGOKX-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a pyrazolyl group, and a dihydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Synthesis of the dihydropyrimidine core: Using Biginelli reaction conditions involving urea, β-keto esters, and aldehydes.

    Coupling reactions: To attach the bromophenyl group and the pyrazolyl group to the dihydropyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reducing agents could target the bromophenyl group or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Utilizing nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.

Medicine

In medicine, it could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H18BrN5O2/c1-11-9-17(26)23(18(20-11)24-13(3)8-12(2)22-24)10-16(25)21-15-6-4-14(19)5-7-15/h4-9H,10H2,1-3H3,(H,21,25)

InChI Key

JSMRHEJRYVGOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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